3-Aminoazepan-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

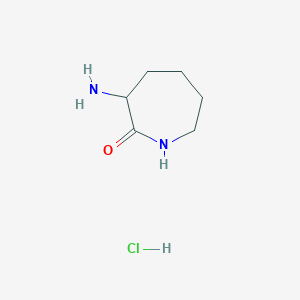

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminoazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXJCGXAYXXXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481422 | |

| Record name | 3-Aminoazepan-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29426-64-0 | |

| Record name | 3-Aminoazepan-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminoazepan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoazepan-2-one Hydrochloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 3-Aminoazepan-2-one hydrochloride, a key chiral intermediate in the pharmaceutical industry. This document details the synthetic pathways for its enantiomers and racemic form, presents its known properties in a structured format, and outlines its role in the synthesis of advanced therapeutic agents.

Chemical and Physical Properties

This compound, also known as α-amino-ε-caprolactam hydrochloride, is a cyclic amino acid derivative. Its properties vary slightly between its stereoisomers: the (S)-enantiomer, the (R)-enantiomer, and the racemic (DL) mixture. A summary of the key quantitative data is presented in Table 1.

| Property | (S)-3-Aminoazepan-2-one HCl | (R)-3-Aminoazepan-2-one HCl | DL-3-Aminoazepan-2-one HCl |

| CAS Number | 26081-07-2 | 26081-03-8 | 29426-64-0 |

| Molecular Formula | C₆H₁₃ClN₂O | C₆H₁₃ClN₂O | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol [1] | 164.63 g/mol [2] | 164.63 g/mol [1] |

| Melting Point | Not specified | >280 °C (dec.)[3] | Not specified |

| Appearance | Crystalline solid | White to off-white solid | White to orange to green powder/crystal |

| Specific Optical Rotation ([α]²⁰/D, c=1 in H₂O) | -27 ± 2°[1] | Not specified | 0° |

| Purity | ≥97.0% (titration)[1] | ≥97% | >98.0% (GC) |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the most common starting material being lysine. The choice of L-lysine or D-lysine as the starting material determines the chirality of the final product.

Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride from L-Lysine Hydrochloride

A widely reported method for the synthesis of the (S)-enantiomer involves a two-step process starting from L-lysine hydrochloride. This process is outlined below.

Experimental Protocol:

Step 1: Esterification of L-Lysine Hydrochloride

-

Dissolve L-lysine hydrochloride (100.0 g, 547 mmol) in methanol (1200 mL).

-

Cool the solution to 0 °C and stir under an argon atmosphere for 30 minutes.

-

Slowly add thionyl chloride (80 mL, 1.10 mol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Reflux the solution overnight.

-

Remove the solvent under vacuum to obtain the crude L-lysine methyl ester dihydrochloride.

-

Recrystallize the crude product from methanol to yield L-lysine methyl ester dihydrochloride (124.1 g, 97% yield).

Step 2: Cyclization to (S)-3-Aminoazepan-2-one Hydrochloride

-

Dissolve L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) in methanol (1200 mL).

-

Stir the solution at room temperature under an argon atmosphere.

-

Add sodium methoxide (48.0 g, 889 mmol) and reflux the reaction mixture for 4 hours.

-

Hydrolyze the reaction by adding ammonium chloride (20.0 g).

-

Filter the mixture and remove the solvent under vacuum.

-

Dissolve the residue in dimethoxyethane (80 mL) and filter to remove any solids.

-

Remove the solvent from the filtrate.

-

Dissolve the resulting residue in ethanol (100 mL).

-

Add ethanol saturated with hydrochloric acid (20 mL) to precipitate the crude product.

-

Recrystallize the crude product from methanol to obtain (S)-3-Aminoazepan-2-one hydrochloride (27.8 g, 66% yield).

Synthesis of Racemic (DL)-3-Aminoazepan-2-one Hydrochloride

The racemic mixture can be prepared from ε-caprolactam. One synthetic route involves the nitration of ε-caprolactam followed by reduction.

Experimental Protocol Outline:

-

Nitration of ε-Caprolactam: ε-Caprolactam is reacted with a nitrating agent, such as nitrating acid, to introduce a nitro group at the alpha position, yielding 3-nitro-ε-caprolactam.[4]

-

Reduction of the Nitro Group: The 3-nitro-ε-caprolactam is then subjected to catalytic hydrogenation, for example, using a Palladium-on-carbon catalyst under hydrogen pressure. This reduces the nitro group to a primary amine, forming DL-3-amino-ε-caprolactam.[4]

-

Hydrochloride Salt Formation: The resulting racemic amine is treated with hydrochloric acid to form the hydrochloride salt.

Spectroscopic Properties

Detailed spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic spectral features are expected.

¹H NMR Spectroscopy (Expected Chemical Shifts):

-

δ 3.0-3.5 ppm: Multiplet, corresponding to the proton on the chiral carbon (C-3).

-

δ 2.8-3.2 ppm: Multiplet, corresponding to the methylene protons adjacent to the amide nitrogen (C-7).

-

δ 1.5-2.2 ppm: A series of multiplets corresponding to the methylene protons of the azepane ring (C-4, C-5, C-6).

-

δ 7.5-8.5 ppm: Broad singlet, corresponding to the amide proton (N-H).

-

δ 8.0-9.0 ppm: Broad singlet, corresponding to the ammonium protons (-NH₃⁺).

¹³C NMR Spectroscopy (Expected Chemical Shifts):

-

δ 170-180 ppm: Carbonyl carbon (C-2).

-

δ 50-60 ppm: Chiral carbon (C-3).

-

δ 40-50 ppm: Methylene carbon adjacent to the amide nitrogen (C-7).

-

δ 20-40 ppm: Methylene carbons of the azepane ring (C-4, C-5, C-6).

Infrared (IR) Spectroscopy (Expected Absorption Bands):

-

3200-3400 cm⁻¹: N-H stretching vibrations of the primary amine and amide.

-

2800-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

~1650 cm⁻¹: C=O stretching vibration of the amide (lactam).

-

1500-1600 cm⁻¹: N-H bending vibrations.

Role in Pharmaceutical Synthesis

3-Aminoazepan-2-one, particularly the (R)-enantiomer, is a crucial building block in the synthesis of several fluoroquinolone antibiotics.[5][6] These antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]

Key Applications:

-

(R)-3-Aminoazepan-2-one is a key intermediate in the synthesis of Balofloxacin and Besifloxacin hydrochloride .[5]

-

Besifloxacin is a fourth-generation fluoroquinolone specifically used for treating bacterial conjunctivitis.[5]

The use of enantiomerically pure 3-Aminoazepan-2-one is critical in these syntheses to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API), which is essential for its biological activity and safety profile.

Biological Significance

While this compound itself is primarily used as a synthetic intermediate, its core structure, lysine lactam, is of biological interest. L-Lysine lactam is a cyclic form of the essential amino acid L-lysine and has been identified as a component of some secondary metabolites.[7] Although its specific biological role is not yet fully understood, it is a subject of ongoing research. The hydrochloride salt of lysine has been shown to enhance the bactericidal activity of β-lactam antibiotics against Gram-negative bacteria by interacting with lipopolysaccharides (LPS) and destabilizing the outer membrane.[8]

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of potent fluoroquinolone antibiotics. The ability to synthesize specific enantiomers with high purity is crucial for the efficacy and safety of the final drug products. This guide provides a foundational understanding of its synthesis and properties, which is essential for researchers and professionals involved in drug discovery and development. Further research into the biological roles of lysine lactams may unveil new therapeutic applications for this class of compounds.

References

- 1. This compound | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Aminoazepan-2-One Hydrochloride | C6H13ClN2O | CID 51358597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. journals.asm.org [journals.asm.org]

Physicochemical Properties of 3-Aminoazepan-2-one Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoazepan-2-one hydrochloride is a chiral cyclic amine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its rigid, seven-membered ring structure and the presence of a primary amine and a lactam functionality make it a valuable intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its primary application as a key starting material in the synthesis of advanced therapeutics.

Chemical Identity and Structure

-

IUPAC Name: 3-aminoazepan-2-one;hydrochloride

-

Synonyms: DL-alpha-Amino-epsilon-caprolactam hydrochloride, 3-Amino-2-azepanone Hydrochloride, DL-Lysine lactam hydrochloride

-

CAS Number: 29426-64-0 (for the hydrochloride salt)

The stereochemistry of 3-aminoazepan-2-one is crucial for its application in chiral synthesis. The (R)- and (S)-enantiomers are commonly used and are identified by their respective CAS numbers:

-

(S)-3-Aminoazepan-2-one hydrochloride: 26081-07-2

Physicochemical Properties

| Property | Value | Reference / Comments |

| Melting Point | >280 °C (with decomposition) | [1] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1][4] Qualitative data. Quantitative determination protocol provided below. |

| logP (calculated) | 1.44 | [5] This is a computationally derived value. An experimental protocol is provided below. |

| pKa | Not experimentally determined | A protocol for experimental determination via potentiometric titration is provided below. |

| Crystal Structure | Not determined | A general protocol for X-ray crystallography is described. |

| Hygroscopicity | Not determined | A protocol for determination via Dynamic Vapor Sorption is provided below. |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound in water.

Principle: An excess of the solid compound is agitated in a specific solvent (in this case, water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, thermostatted vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of the primary amine group of this compound using potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amino group is 50% ionized.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve or more accurately from the peak of the first derivative of the curve (ΔpH/ΔV vs. V).

Determination of Hygroscopicity (Dynamic Vapor Sorption - DVS)

This protocol outlines the use of Dynamic Vapor Sorption (DVS) to assess the hygroscopicity of this compound.[6][7][8][9][10]

Principle: A sample of the material is subjected to a controlled program of varying relative humidity (RH) at a constant temperature. The change in mass of the sample due to water sorption or desorption is continuously measured by a microbalance.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-20 mg) of this compound onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved.

-

Sorption/Desorption Cycle: Program the instrument to incrementally increase the RH from 0% to a high value (e.g., 90% or 95%) in defined steps (e.g., 10% RH increments). At each step, the sample mass is allowed to equilibrate. Following the sorption phase, the RH is incrementally decreased back to 0% to measure desorption.

-

Data Analysis: Plot the change in mass (%) versus the RH. The resulting sorption/desorption isotherm provides information on the extent and reversibility of water uptake. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C) according to pharmacopeial guidelines.[11][12][13]

Purity Analysis (Chiral HPLC)

This protocol describes a general approach for determining the chemical and enantiomeric purity of this compound using chiral High-Performance Liquid Chromatography (HPLC).

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a chiral stationary phase (CSP). The different enantiomers interact differently with the CSP, leading to their separation. A UV detector is typically used for quantification.

Methodology:

-

Column Selection: Select a suitable chiral column. Polysaccharide-based CSPs are often effective for the separation of amino compounds.

-

Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers and any potential impurities. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).

-

Sample Preparation: Accurately prepare a solution of this compound in the mobile phase or a compatible solvent.

-

Chromatographic Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

-

Quantification: The chemical purity is determined by the area percentage of the main peak relative to the total area of all peaks. The enantiomeric purity (or enantiomeric excess, ee) is calculated from the peak areas of the two enantiomers.

Application in Drug Synthesis: A Chiral Building Block

The primary application of this compound, particularly the (R)-enantiomer, is as a key chiral intermediate in the synthesis of fluoroquinolone antibiotics.[14] A notable example is its use in the production of Besifloxacin, an ophthalmic antibiotic.

Synthesis of Besifloxacin from (R)-3-Aminoazepan-2-one

The synthesis of Besifloxacin involves the reduction of the lactam in (R)-3-aminoazepan-2-one to the corresponding cyclic amine, followed by its condensation with the fluoroquinolone core.

Caption: Synthesis of Besifloxacin from (R)-3-aminoazepan-2-one.

Experimental Workflow: Synthesis of Besifloxacin

The following diagram illustrates a typical experimental workflow for the synthesis of Besifloxacin, highlighting the role of (R)-3-aminoazepan-2-one.

Caption: Experimental workflow for the synthesis of Besifloxacin.

Conclusion

This compound is a fundamentally important chiral building block in the pharmaceutical industry. While comprehensive public data on all its physicochemical properties are limited, this guide provides the currently available information and outlines standard, robust experimental protocols for the determination of key parameters such as solubility, pKa, and hygroscopicity. Its critical role in the synthesis of important antibiotics like Besifloxacin underscores the necessity for a thorough understanding of its chemical and physical characteristics to ensure the quality and efficacy of the final drug products. Further research to experimentally determine and publish the missing quantitative data would be of significant value to the scientific and drug development communities.

References

- 1. (R)-3-AMINOAZEPAN-2-ONE HYDROCHLORIDE CAS#: 26081-03-8 [m.chemicalbook.com]

- 2. This compound | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Aminoazepan-2-One Hydrochloride | C6H13ClN2O | CID 51358597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-AMINOAZEPAN-2-ONE HYDROCHLORIDE | 26081-03-8 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 8. ardena.com [ardena.com]

- 9. researchgate.net [researchgate.net]

- 10. particletechlabs.com [particletechlabs.com]

- 11. pharmagrowthhub.com [pharmagrowthhub.com]

- 12. researchgate.net [researchgate.net]

- 13. asiapharmaceutics.info [asiapharmaceutics.info]

- 14. derpharmachemica.com [derpharmachemica.com]

Spectroscopic Characterization of 3-Aminoazepan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminoazepan-2-one hydrochloride (C₆H₁₃ClN₂O, Molecular Weight: 164.63 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this guide presents a set of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical spectroscopic behavior of similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 | Broad Singlet | 3 | -NH₃⁺ |

| ~7.9 | Broad Singlet | 1 | -NH- (lactam) |

| ~4.0 | Triplet | 1 | -CH(NH₃⁺)- |

| ~3.2 | Multiplet | 2 | -CH₂- (adjacent to lactam NH) |

| ~2.0 | Multiplet | 2 | -CH₂- |

| ~1.8 | Multiplet | 2 | -CH₂- |

| ~1.5 | Multiplet | 2 | -CH₂- |

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (lactam) |

| ~55 | -CH(NH₃⁺)- |

| ~45 | -CH₂- (adjacent to lactam NH) |

| ~30 | -CH₂- |

| ~28 | -CH₂- |

| ~25 | -CH₂- |

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (lactam) |

| ~3000-2800 | Strong, Broad | N-H stretch (-NH₃⁺) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1550 | Medium | N-H bend (amide II band) |

| ~1500-1400 | Medium | N-H bend (-NH₃⁺) |

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Adduct |

| 129.1022 | [M+H]⁺ |

| 151.0842 | [M+Na]⁺ |

| 127.0877 | [M-H]⁻ |

M refers to the free base, 3-Aminoazepan-2-one (C₆H₁₂N₂O, Molecular Weight: 128.17 g/mol ).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak).

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.

Mass Spectrum Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

Optimize instrumental parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structure elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

In-depth Technical Guide to the Crystal Structure Analysis of 3-aminoazepan-2-one Hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last search, the specific crystal structure analysis data for 3-aminoazepan-2-one hydrochloride is not publicly available. This guide serves as a comprehensive template, outlining the methodologies and data presentation expected for such a study. The quantitative data presented herein is hypothetical and illustrative.

Introduction

The three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its chemical and physical properties. For active pharmaceutical ingredients (APIs) such as this compound, a detailed knowledge of the crystal structure provides invaluable insights into its stability, solubility, and intermolecular interactions. This information is critical for drug design, formulation development, and understanding its mechanism of action at a molecular level. This guide provides a framework for the crystal structure analysis of this compound, detailing the experimental procedures and data analysis involved.

Experimental Protocols

Synthesis and Crystallization

A common synthetic route to this compound involves the cyclization of a lysine derivative. For the purpose of this guide, a generalized synthesis and crystallization protocol is described below.

-

Synthesis: (Hypothetical) L-Lysine hydrochloride is reacted with a suitable cyclizing agent in a high-boiling point solvent under reflux for several hours. The reaction progress is monitored by thin-layer chromatography.

-

Purification: The crude product is purified by recrystallization from an ethanol/ether solvent system to yield crystalline this compound.

-

Single Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in methanol at room temperature over a period of several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The following describes a typical data collection and structure refinement process.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement details are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical Data)

| Parameter | Value |

| Empirical formula | C₆H₁₃ClN₂O |

| Formula weight | 164.63 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å α = 90°b = 10.456(5) Å β = 105.23(3)°c = 9.876(5) Å γ = 90° |

| Volume | 809.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.351 Mg/m³ |

| Absorption coefficient | 0.45 mm⁻¹ |

| F(000) | 352 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 3.5 to 28.0° |

| Index ranges | -10≤h≤10, -13≤k≤13, -12≤l≤12 |

| Reflections collected | 7890 |

| Independent reflections | 1876 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1876 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound (Hypothetical Data)

| Bond | Length (Å) |

| O1-C2 | 1.234(2) |

| N1-C2 | 1.335(2) |

| N1-C7 | 1.467(2) |

| N2-C3 | 1.489(2) |

| C2-C3 | 1.521(3) |

| C3-C4 | 1.530(3) |

| C4-C5 | 1.528(3) |

| C5-C6 | 1.531(3) |

| C6-C7 | 1.525(3) |

Table 3: Selected Bond Angles (°) for this compound (Hypothetical Data)

| Atoms | Angle (°) |

| O1-C2-N1 | 124.5(2) |

| O1-C2-C3 | 120.8(2) |

| N1-C2-C3 | 114.7(2) |

| C2-N1-C7 | 125.1(2) |

| N2-C3-C2 | 110.2(2) |

| N2-C3-C4 | 111.5(2) |

| C2-C3-C4 | 112.8(2) |

| C3-C4-C5 | 115.3(2) |

| C4-C5-C6 | 114.9(2) |

| C5-C6-C7 | 115.1(2) |

| N1-C7-C6 | 113.6(2) |

Visualizations

The following diagrams illustrate the typical workflow and logical progression of a crystal structure analysis.

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 3-Aminoazepan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of 3-aminoazepan-2-one hydrochloride, a molecule of interest in medicinal chemistry. In the absence of direct experimental data in the public domain, this document outlines a robust theoretical protocol based on established computational methodologies for similar lactam and azepane systems. The proposed study aims to elucidate the molecule's structural, vibrational, and electronic properties, offering foundational insights for drug design and development.

Computational Methodology (Proposed Experimental Protocol)

The following section details the proposed in silico experimental protocol for the quantum chemical calculations of this compound. The methodology is designed to provide a thorough understanding of the molecule's conformational landscape and intrinsic properties.

1.1. Conformational Analysis

Due to the flexible seven-membered ring of the azepane scaffold, a comprehensive conformational search is critical.[1][2] The initial 3D structure of this compound will be built using standard molecular modeling software. A systematic or stochastic conformational search will be performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently explore the potential energy surface. The resulting unique conformers will be subjected to further quantum mechanical calculations.

1.2. Geometry Optimization and Vibrational Frequencies

The geometries of all identified conformers will be optimized using Density Functional Theory (DFT), a widely used and reliable method for such systems.[3] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended.[3] A Pople-style basis set, such as 6-31G(d,p), will be employed for initial optimizations.[3] For more accurate final energies and electronic properties, a larger basis set, for instance, 6-311++G(d,p), is advisable.

Frequency calculations will be performed at the same level of theory to verify that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).[4] These calculations also provide theoretical vibrational spectra (IR and Raman), which can be used for comparison with future experimental data.[4][5][6]

1.3. Electronic Structure Analysis

Subsequent to geometry optimization, a series of single-point energy calculations will be conducted to determine the electronic properties. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions.[5]

1.4. Solvent Effects

To simulate a more biologically relevant environment, the influence of a solvent (e.g., water) can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This approach allows for the calculation of properties in a solution phase, which can be important for molecules with polar groups.

1.5. NMR Chemical Shift Prediction

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.[7][8][9][10] These predicted spectra can aid in the interpretation of experimental NMR data for structural elucidation.[11]

Data Presentation: Anticipated Quantitative Results

The following tables provide a structured format for presenting the quantitative data obtained from the proposed quantum chemical calculations. The values presented are hypothetical and serve as illustrative examples of the expected outcomes.

Table 1: Optimized Geometrical Parameters for the Most Stable Conformer

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2=O9 | 1.23 |

| N1-C2 | 1.35 | |

| C2-C3 | 1.53 | |

| C3-N8 | 1.46 | |

| N1-C7 | 1.47 | |

| Bond Angle (°) | N1-C2-C3 | 118.5 |

| O9=C2-N1 | 122.0 | |

| C2-C3-N8 | 110.2 | |

| Dihedral Angle (°) | C7-N1-C2-C3 | -175.0 |

| N1-C2-C3-C4 | 160.5 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν1 | 3450 | High | Low | N-H stretch (NH3+) |

| ν2 | 3300 | Medium | Low | N-H stretch (amide) |

| ν3 | 2950 | Medium | High | C-H stretch (aliphatic) |

| ν4 | 1680 | Very High | Medium | C=O stretch (amide I) |

| ν5 | 1550 | High | Low | N-H bend (amide II) |

Table 3: Electronic Properties of the Most Stable Conformer

| Property | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.7 |

| Dipole Moment | 4.5 D |

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and key conceptual relationships.

Caption: Proposed computational workflow for this compound.

Caption: Interrelation of computed molecular properties.

Conclusion

This technical guide outlines a comprehensive theoretical approach for characterizing this compound using quantum chemical calculations. The proposed workflow, from conformational analysis to the prediction of spectroscopic and electronic properties, provides a solid foundation for future computational and experimental investigations. The insights gained from such a study would be invaluable for understanding the molecule's behavior at a sub-atomic level, thereby aiding in the rational design of novel therapeutics and facilitating drug development processes.

References

- 1. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]

- 2. nobelprize.org [nobelprize.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Analysis of vibrational spectra of 3-halo-1-propanols CH(2)XCH(2)CH(2)OH (X is Cl and Br) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Büchi's model based analysis of local anesthetic action in procaine hydrochloride: Vibrational spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vibrational spectra, assignments and normal coordinate analysis of 2-amino-5-bromopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.pdx.edu [web.pdx.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.uwec.edu [chem.uwec.edu]

An In-depth Technical Guide on the Solubility and Stability of 3-aminoazepan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-aminoazepan-2-one hydrochloride, a derivative of the essential amino acid L-lysine, presents a compelling scaffold for pharmaceutical development due to its structural relationship to biologically active caprolactam and amino acid moieties. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its advancement in drug discovery and formulation. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. While specific quantitative data for this compound is limited in public literature, this guide outlines the standard experimental protocols for determining these critical parameters. Furthermore, it presents data from structurally analogous compounds to provide a reasonable estimation of its behavior. Methodologies for forced degradation studies and the development of stability-indicating analytical methods are detailed to ensure the integrity and shelf-life of potential drug candidates. Finally, the potential biological relevance of this compound is explored in the context of related molecules.

Chemical and Physical Properties

This compound is the hydrochloride salt of a cyclic amino acid derivative. Its core structure is a seven-membered lactam ring, known as an azepan-2-one or ε-caprolactam, with an amino group at the alpha-position.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 164.63 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | N/A |

| Melting Point | >280°C (decomposes) | N/A |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt of an amino-containing compound, this compound is expected to exhibit good solubility in aqueous media.

Estimated Solubility

| Solvent | Estimated Solubility of this compound (based on 6-aminocaproic acid) | Reference |

| Water | Freely soluble (approx. 330 mg/mL for 6-aminocaproic acid) | [1][3] |

| Methanol | Slightly soluble | [4] |

| Ethanol | Insoluble | [3] |

| DMSO | Soluble (6 mg/mL for 6-aminocaproic acid) | [3] |

| Chloroform | Insoluble | [3] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The two primary methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given condition and is crucial for pre-formulation and biopharmaceutical classification.

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., purified water, various pH buffers) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: The pH of the saturated solution should be measured, as it can influence the solubility of ionizable compounds.

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

-

Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: The formation of a precipitate is detected by methods such as:

-

Nephelometry: Measures the scattering of light by undissolved particles.

-

Direct UV/LC-MS: The solution is filtered, and the concentration of the dissolved compound in the filtrate is measured.

-

Stability Profile

Assessing the stability of this compound is critical to determine its shelf-life, storage conditions, and potential degradation pathways. Stability testing involves subjecting the compound to a variety of stress conditions as mandated by ICH guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Protocol:

-

Stress Conditions: The compound is subjected to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method.

-

Data Evaluation: The extent of degradation is determined, and any significant degradation products are identified and characterized, often using LC-MS.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from its degradation products, process impurities, or excipients.

Development of a Stability-Indicating HPLC Method:

-

Column and Mobile Phase Selection: A reversed-phase HPLC method is typically developed. A C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is a common starting point.[5]

-

Method Optimization: The mobile phase composition, pH, gradient, flow rate, and column temperature are optimized to achieve adequate separation between the parent compound and all degradation products.

-

Validation: The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by analyzing the samples from the forced degradation studies.

Potential Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been extensively reported, its structural components suggest potential areas of pharmacological interest.

-

Amino-Lactam Core: The α-amino-ε-caprolactam structure is a key building block in the synthesis of various bioactive molecules, including peptide-based therapeutics where it can enhance stability and bioavailability.[6]

-

GABAergic System: The seven-membered caprolactam ring is a structural feature in some compounds that interact with the central nervous system. Given the structural similarity of the lactam ring to GABA (gamma-aminobutyric acid), there is a potential for interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[7][8]

-

Anticancer Activity: Derivatives of 3-amino-2-azetidinone (a related four-membered ring structure) have been synthesized and evaluated as anti-colorectal cancer agents, showing potent inhibitory activity against tubulin polymerization.[9]

Further research is required to elucidate the specific biological activities of this compound. An initial experimental workflow to screen for potential neuropharmacological or anticancer activity is proposed below.

Conclusion

This compound is a compound of interest for pharmaceutical research, possessing a favorable structural backbone. This guide has outlined the critical importance of determining its solubility and stability profiles for any future development. While specific quantitative data is sparse, established methodologies for thermodynamic and kinetic solubility, as well as forced degradation studies, provide a clear path for the comprehensive characterization of this molecule. The provided protocols and workflows serve as a foundational resource for researchers to generate the necessary data to evaluate the potential of this compound as a drug development candidate. Future studies should focus on executing these experimental plans to fill the existing data gaps and to explore the potential biological activities suggested by its structural analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Aminocaproic Acid - LKT Labs [lktlabs.com]

- 4. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]

- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | GABAA Receptors: Post-Synaptic Co-Localization and Cross-Talk with Other Receptors [frontiersin.org]

- 9. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminoazepan-2-one Hydrochloride: An Analysis of Its Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoazepan-2-one hydrochloride, a cyclic β-amino acid derivative, presents a chiral scaffold with potential applications in organic synthesis. Its structure, containing a lactam ring and a primary amine, suggests its utility as a versatile building block for the synthesis of more complex molecules, including peptidomimetics and chiral ligands. Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of detailed studies on its specific mechanisms of action in organic reactions. This technical guide aims to provide an overview of the compound's properties and explore its theoretical roles in key organic transformations based on the reactivity of its constituent functional groups. Due to the limited specific data on this compound, this guide will draw parallels from well-established mechanisms of similar functional groups in organocatalysis and synthesis.

Core Compound Properties

A summary of the key properties of this compound is presented in Table 1. The presence of both a primary amine and a lactam functionality within a chiral seven-membered ring are the key structural features that could dictate its reactivity.

| Property | Value |

| IUPAC Name | 3-aminoazepan-2-one;hydrochloride |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| CAS Number | 29426-64-0 |

| Canonical SMILES | C1CCNC(=O)C(C1)N.Cl |

| Structure | A seven-membered lactam ring with a primary amino group at the α-position relative to the carbonyl. The hydrochloride salt form indicates the protonation of the primary amine. |

Table 1: Physicochemical Properties of this compound

Theoretical Mechanisms of Action in Organic Reactions

As a Chiral Building Block in Synthesis

The most direct application of 3-aminoazepan-2-one is as a chiral building block. Its bifunctional nature allows for the introduction of a constrained cyclic diamine-like structure into a target molecule. This is particularly relevant in medicinal chemistry for the synthesis of peptidomimetics, where the rigid azepanone ring can enforce specific conformations, potentially leading to enhanced biological activity and selectivity.

Logical Relationship: From Chiral Building Block to Complex Molecules

Caption: Synthetic pathways originating from 3-aminoazepan-2-one.

Potential Role in Organocatalysis

The free amine of 3-aminoazepan-2-one can theoretically participate in various organocatalytic transformations. The chirality of the molecule could allow for asymmetric induction.

Primary amines are known to react with carbonyl compounds to form enamines, which are key intermediates in a class of organocatalytic reactions.

Proposed Catalytic Cycle for an Aldol Reaction:

Caption: A plausible catalytic cycle for an aldol reaction.

In this hypothetical cycle, the chiral amine of 3-aminoazepan-2-one would react with a ketone or aldehyde to form a chiral enamine. This enamine would then act as a nucleophile, attacking a second molecule of an aldehyde. Subsequent hydrolysis would release the aldol product and regenerate the catalyst. The stereochemistry of the product would be influenced by the chiral environment provided by the catalyst. A similar mechanism can be proposed for Michael additions, where the enamine attacks an α,β-unsaturated carbonyl compound.

Alternatively, the amine could react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This would lower the LUMO of the aldehyde, activating it for nucleophilic attack at the β-position.

Experimental Protocols

Due to the lack of published, peer-reviewed experimental data specifically utilizing this compound as a catalyst or key reactant with detailed protocols, this section cannot be completed at this time. Researchers interested in exploring the reactivity of this compound would need to develop their own experimental procedures based on established protocols for similar organocatalysts or chiral building blocks. A general workflow for investigating its catalytic activity is proposed below.

Proposed Experimental Workflow for Catalyst Screening:

Caption: A general workflow for evaluating catalytic potential.

Data Presentation

As no quantitative data from specific reactions involving this compound could be retrieved from the scientific literature, no data tables can be presented. Should experimental data become available, it would be crucial to tabulate parameters such as:

-

Reaction Yield (%): To assess the efficiency of the transformation.

-

Enantiomeric Excess (ee %): To quantify the degree of asymmetric induction.

-

Diastereomeric Ratio (dr): For reactions creating more than one stereocenter.

-

Reaction Time (h): To evaluate the catalytic turnover frequency.

-

Catalyst Loading (mol%): To determine the catalyst's efficiency.

Conclusion

This compound is a chiral molecule with the potential to serve as a valuable building block in organic synthesis, particularly for the creation of peptidomimetics and other complex chiral molecules. While its structure suggests plausible mechanisms for its involvement in organocatalytic reactions such as aldol additions and Michael reactions via enamine or iminium ion intermediates, there is a significant lack of empirical data in the current scientific literature to substantiate these hypotheses. The information presented in this guide is therefore theoretical in nature, based on established principles of organic chemistry. Further experimental investigation is required to fully elucidate the mechanism of action, synthetic utility, and catalytic potential of this compound. Researchers in the field are encouraged to explore its reactivity and publish their findings to contribute to a more complete understanding of this intriguing molecule.

A Theoretical and Illustrative Guide to the Conformational Analysis of 3-Aminoazepan-2-one Hydrochloride

Introduction

3-Aminoazepan-2-one, a cyclic lactam, is a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered azepane ring system possesses significant conformational flexibility, which can profoundly influence its biological activity and physicochemical properties. The protonation of the amino group to form the hydrochloride salt further impacts the conformational landscape by introducing electrostatic interactions. A thorough conformational analysis is therefore crucial for understanding its structure-activity relationships and for the rational design of novel therapeutics.

This technical guide provides a detailed overview of the theoretical considerations and practical methodologies for the conformational analysis of 3-aminoazepan-2-one hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Fundamental Principles of Azepane Ring Conformation

The seven-membered ring of azepan-2-one is not planar and exists as a dynamic equilibrium of several non-planar conformations to minimize steric and torsional strain. The primary low-energy conformations are typically variations of the chair and boat forms.

-

Chair Conformations: The chair family of conformations is generally the most stable for seven-membered rings. This includes the chair and the twist-chair forms. The presence of the planar amide group (-NH-C=O) in the lactam ring introduces some constraints, favoring specific chair-like arrangements.

-

Boat Conformations: The boat and twist-boat conformations are typically higher in energy than the chair forms but can be populated at room temperature and may be stabilized by intramolecular interactions or crystal packing forces.

The substituents on the azepane ring, namely the amino group at the C3 position and the carbonyl group at C2, play a critical role in determining the relative stability of these conformers. The protonated amino group (-NH3+) can form intramolecular hydrogen bonds with the carbonyl oxygen, potentially stabilizing certain conformations.

Illustrative Computational Analysis

A computational approach, typically using Density Functional Theory (DFT), is a powerful tool for investigating the relative energies and geometries of different conformers.

Hypothetical Relative Energies of Conformers

The following table presents hypothetical relative energies for the optimized geometries of the principal conformers of this compound, calculated at a representative level of theory (e.g., B3LYP/6-31G(d)). This data is for illustrative purposes only.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Twist-Chair 1 (TC1) | 0.00 | Intramolecular H-bond (NH3+...O=C) |

| Twist-Chair 2 (TC2) | 1.25 | |

| Chair (C) | 2.50 | |

| Twist-Boat 1 (TB1) | 3.80 | |

| Boat (B) | 5.10 |

Computational Protocol

A typical computational workflow for the conformational analysis would involve:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d) or higher).

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Solvation Modeling: To simulate a more realistic environment, calculations can be repeated using a continuum solvation model (e.g., PCM or SMD) to account for the effects of a solvent.

Experimental Methodologies

Experimental techniques are essential for validating the computational predictions and providing a complete picture of the conformational landscape.

Synthesis and Purification

A common synthetic route to this compound is the cyclization of a suitable precursor, such as a protected derivative of lysine. A generalized protocol is as follows:

-

Protection: The amino groups of L-lysine are appropriately protected.

-

Activation: The carboxylic acid is activated, for example, by conversion to an ester or an acid chloride.

-

Cyclization: The activated precursor is treated with a base to induce intramolecular cyclization to form the lactam ring.

-

Deprotection: The protecting groups are removed.

-

Salt Formation: The resulting 3-aminoazepan-2-one is treated with hydrochloric acid to yield the hydrochloride salt.

-

Purification: The final product is purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

-

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the azepane ring are sensitive to their local electronic environment and, therefore, to the ring's conformation.

-

COSY, HSQC, and HMBC: These 2D NMR experiments are used to assign all the proton and carbon signals unambiguously.

-

NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proximity between protons. The presence or absence of specific NOE/ROE cross-peaks can help to distinguish between different conformers.

-

Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide valuable information about the ring's geometry.

The following table presents hypothetical ¹H NMR data for the major twist-chair conformer of this compound in D₂O. This data is for illustrative purposes.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H3 | 3.85 | dd | J = 8.5, 4.2 |

| H4a | 2.10 | m | |

| H4b | 1.95 | m | |

| H5a | 1.80 | m | |

| H5b | 1.65 | m | |

| H6a | 1.90 | m | |

| H6b | 1.75 | m | |

| H7a | 3.30 | m | |

| H7b | 3.15 | m |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

The following table presents hypothetical crystallographic data for a plausible conformation of this compound. This data is for illustrative purposes.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.34 |

| C2=O8 | 1.24 |

| C3-N9 | 1.49 |

| Bond Angles (°) ** | |

| N1-C2-C3 | 118.5 |

| O8-C2-N1 | 121.0 |

| C2-C3-N9 | 110.2 |

| Torsion Angles (°) ** | |

| N1-C2-C3-C4 | -165.8 |

| C2-C3-C4-C5 | 55.2 |

| C3-C4-C5-C6 | -78.9 |

| C4-C5-C6-C7 | 62.1 |

| C5-C6-C7-N1 | -45.3 |

| C6-C7-N1-C2 | 15.7 |

| C7-N1-C2-C3 | 158.0 |

Visualizations

Conformational Equilibrium of the Azepane Ring

Caption: Equilibrium between major conformers of the azepane ring.

Workflow for Conformational Analysis

Caption: General workflow for a comprehensive conformational analysis study.

Conclusion

The conformational analysis of this compound is a multifaceted endeavor that requires a synergistic approach combining computational modeling and experimental techniques. Although specific data for this molecule is not widely published, this guide outlines the theoretical underpinnings and practical methodologies that would be essential for such an investigation. A thorough understanding of the conformational preferences of this important building block is critical for its effective application in the design and development of new pharmaceutical agents.

An In-depth Technical Guide on the Thermochemical Properties of 3-aminoazepan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-aminoazepan-2-one hydrochloride, a derivative of caprolactam, is a molecule of interest in pharmaceutical research and development due to its structural motifs that are relevant in medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and formulation design. This technical guide provides an overview of the estimated thermochemical data for this compound, details the computational and experimental protocols for their determination, and illustrates relevant chemical pathways.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties of this compound. These values have been derived from computational chemistry methods, including Density Functional Theory (DFT) and group additivity approaches, which are standard in the absence of experimental data.

| Property | Estimated Value | Unit | Method of Estimation |

| Molecular Formula | C₆H₁₃ClN₂O | - | - |

| Molecular Weight | 164.63 | g/mol | - |

| Standard Molar Enthalpy of Formation (gas) | -350 ± 20 | kJ/mol | Group Additivity & DFT |

| Standard Molar Enthalpy of Formation (solid) | -480 ± 30 | kJ/mol | Estimated from gas phase |

| Standard Molar Entropy (gas) | 380 ± 15 | J/(mol·K) | DFT with statistical mechanics |

| Heat Capacity (Cp) at 298.15 K (gas) | 160 ± 10 | J/(mol·K) | DFT with statistical mechanics |

| Melting Point | >280 (decomposes) | °C | Experimental (literature)[1] |

Experimental Protocols for Thermochemical Analysis

While specific experimental data for the target compound is lacking, the following standard protocols would be employed for its determination.

3.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined by measuring the enthalpy of combustion using a bomb calorimeter.

-

Apparatus: An isoperibol or adiabatic bomb calorimeter.

-

Procedure:

-

A precisely weighed sample (approximately 1 gram) of this compound is placed in a crucible within the calorimeter's bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The sample is ignited electrically, and the temperature change of the water is monitored with high precision.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system, which is predetermined using a standard substance like benzoic acid.

-

Corrections are applied for the formation of nitric acid and hydrochloric acid from the nitrogen and chlorine in the sample.

-

The standard enthalpy of formation is then calculated using Hess's law.

-

3.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile technique for measuring heat capacity and the enthalpy of phase transitions.

-

Apparatus: A differential scanning calorimeter.

-

Procedure for Heat Capacity:

-

A baseline is recorded with empty sample and reference pans.

-

A known mass of a standard material (e.g., sapphire) is run to calibrate the instrument.

-

A precisely weighed sample of this compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

The difference in heat flow to the sample and reference pans is measured, which is proportional to the heat capacity of the sample.

-

-

Procedure for Phase Transitions:

-

The sample is heated at a constant rate through its melting and decomposition regions.

-

The temperature and enthalpy of any phase transitions (e.g., melting) are determined from the position and area of the peaks in the DSC thermogram.

-

Computational Thermochemistry Protocols

The estimated data in this guide are based on the following computational methodologies.

4.1. Quantum Chemical Calculations

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

The 3D structure of the 3-aminoazepan-2-one cation and the chloride anion are individually optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.

-

Frequency calculations are performed on the optimized structures to confirm they are true minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Higher-level single-point energy calculations, for instance, using the G3 or T1 methods, can be performed for greater accuracy in the electronic energy.

-

The gas-phase enthalpy of formation is calculated from the atomization energy, and the entropy and heat capacity are derived from the vibrational frequencies and molecular structure using statistical mechanics principles.

-

4.2. Group Additivity Methods

-

Methodology: The enthalpy of formation is estimated by summing the contributions of predefined chemical groups that constitute the molecule.

-

The structure of this compound is broken down into its constituent groups (e.g., -CH2-, -CO-NH-, -CH(NH3+)-).

-

Established group contribution values, such as those from Benson's group additivity scheme, are summed.

-

Corrections for ring strain and other interactions are applied to refine the estimate.

-

Relevant Chemical Pathways and Workflows

5.1. Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from L-lysine hydrochloride. The following diagram illustrates a typical laboratory-scale synthesis workflow.

Caption: A generalized workflow for the synthesis of this compound.

5.2. Biodegradation Pathway of a Related Compound

As a proxy for metabolic or degradation pathways, the biodegradation of caprolactam, the parent lactam, by microorganisms like Pseudomonas jessenii is presented. This pathway involves the hydrolytic opening of the lactam ring followed by deamination and oxidation.

Caption: Enzymatic degradation pathway of caprolactam in Pseudomonas jessenii.[1][2][3][4]

Conclusion

This technical guide provides a comprehensive overview of the thermochemical data for this compound, based on computational estimations. It also details the standard experimental and computational protocols necessary for the precise determination of these properties. The included diagrams of the synthesis workflow and a relevant biodegradation pathway offer additional context for researchers in drug development and chemical synthesis. The generation of experimental data for this compound is highly recommended to validate and refine the computational models presented herein.

References

- 1. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminoazepan-2-one Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoazepan-2-one hydrochloride, a cyclic amide derivative of lysine, serves as a crucial chiral building block in contemporary pharmaceutical research and development. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. While its intrinsic biological activity is not extensively characterized, its utility as a synthetic intermediate in the creation of novel therapeutics is well-documented. This document consolidates available chemical and physical data, details a standard experimental protocol for its synthesis, and visually represents the synthetic workflow.

Introduction

3-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is a seven-membered heterocyclic compound. Its hydrochloride salt is a stable, crystalline solid that is frequently utilized in organic synthesis. The presence of a primary amine and a lactam functionality within a chiral scaffold makes it a versatile starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its structural relationship to the amino acid lysine provides a biocompatible foundation for the design of novel drug candidates. The compound's significance lies not in its direct pharmacological effects, but in its role as a key intermediate for compounds with therapeutic potential, including anti-inflammatory agents and enzyme inhibitors.

Discovery and History

The history of 3-aminoazepan-2-one is intertwined with early 20th-century amino acid chemistry.

Initial Synthesis and Misidentification (1905): The racemic form, DL-aminocaprolactam, was first synthesized in 1905 by the Nobel laureate Emil Fischer. He prepared what he termed "Lysin-anhydrid" by heating DL-lysine methyl ester with sodium methoxide. However, Fischer incorrectly proposed that this substance was a disubstituted diketopiperazine formed from two lysine molecules.[1]

Correct Identification (1943): It was not until 1943 that D.W. Adamson correctly identified that a substantial portion (40%) of Fischer's "Lysin-anhydrid" was, in fact, the monomeric DL-3-aminoazepan-2-one (which he referred to as "dl-3-aminohomopiperidone"). Adamson's work clarified the true structure of this important lysine derivative.[1]

This historical progression highlights the challenges of structural elucidation in the early days of organic chemistry and underscores the foundational work of pioneers like Emil Fischer in synthesizing novel amino acid derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| CAS Number | 29426-64-0 (racemic), 26081-07-2 ((S)-enantiomer), 26081-03-8 ((R)-enantiomer) |

| Appearance | White to off-white crystalline solid |

| Melting Point | >280 °C (decomposes) |

| Solubility | Soluble in water, slightly soluble in methanol and DMSO |

Synthesis of this compound

The most common and practical synthesis of this compound utilizes L-lysine hydrochloride as the starting material. The following is a detailed experimental protocol adapted from established procedures.

Experimental Protocol: Synthesis from L-Lysine Hydrochloride

Objective: To synthesize (S)-3-aminoazepan-2-one hydrochloride via the cyclization of L-lysine.

Materials:

-

L-lysine hydrochloride

-

Methanol

-

Thionyl chloride

-

Sodium methoxide

-

Ammonium chloride

-

Dimethoxyethane

-

Ethanol

-

Hydrochloric acid (saturated in ethanol)

-

Argon gas supply

-

Standard reflux and distillation apparatus

-

Magnetic stirrer with heating

-

Ice bath

-

Rotary evaporator

Procedure:

Step 1: Esterification of L-Lysine Hydrochloride

-

Dissolve L-lysine hydrochloride (100.0 g, 547 mmol) in methanol (1200 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath and purge with argon for 30 minutes.

-

Slowly add thionyl chloride (80 mL, 1.10 mol) dropwise over 20 minutes while maintaining the temperature at 0 °C.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Heat the solution to reflux and maintain for 12-16 hours (overnight).

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-